(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that features both triazole and pyrazole rings. These structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The presence of these rings in a single molecule often imparts unique chemical and biological properties, making it a compound of interest in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the formation of the triazole and pyrazole rings followed by their coupling. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones. The final coupling step often involves the use of a base such as sodium hydroxide or potassium carbonate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole and pyrazole rings can be reduced under specific conditions.
Substitution: The hydrogen atoms on the rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the triazole or pyrazole rings .
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole and pyrazole rings are known to interact with various biological targets, making this compound a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial, anticancer, and anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
- (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
- (1-ethyl-1H-1,2,3-triazol-4-yl)methanol
Uniqueness
Compared to similar compounds, (1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol has a unique combination of triazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
The compound (1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a triazole ring fused with a pyrazole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:
Structural Features
- Triazole Ring : Contributes to various biological activities including antimicrobial and anticancer effects.
- Pyrazole Moiety : Known for anti-inflammatory and analgesic properties.
Anticancer Activity
Studies have demonstrated that compounds containing the pyrazole and triazole rings exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- In Vivo Studies : Animal models have shown that derivatives of pyrazole exhibit tumor growth inhibition, suggesting their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Various derivatives have shown effectiveness against a range of bacterial strains, indicating potential applications in treating infections .
- Structure-Activity Relationship (SAR) : Modifications to the pyrazole and triazole moieties have been linked to enhanced antimicrobial activity .
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties:
- Cell Line Studies : Inflammatory markers were significantly reduced in cell lines treated with the compound, highlighting its potential as an anti-inflammatory agent .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole-pyrazole derivatives demonstrated that specific substitutions on the triazole ring enhanced cytotoxicity against cancer cells. The most potent compound exhibited an IC50 value lower than that of standard chemotherapeutics, indicating superior efficacy .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of synthesized derivatives. The results showed that certain compounds were effective against resistant strains of bacteria, suggesting their potential use in developing new antibiotics .
Research Findings Summary Table
Properties
Molecular Formula |
C7H9N5O |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
(3-methyltriazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C7H9N5O/c1-12-6(4-10-11-12)7(13)5-2-8-9-3-5/h2-4,7,13H,1H3,(H,8,9) |
InChI Key |
ZGZKRXWEDMWPBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C(C2=CNN=C2)O |
Origin of Product |
United States |
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